MK-0752

Descripción

Notch Signaling Pathway Inhibitor MK0752 is a synthetic small molecule with potential antineoplastic activity. MK0752 inhibits the Notch signaling pathway, which may result in induction of growth arrest and apoptosis in tumor cells in which the Notch signaling pathway is overactivated. The Notch signaling pathway plays an important role in cell-fate determination, cell survival, and cell proliferation.

MK-0752 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Propiedades

IUPAC Name |

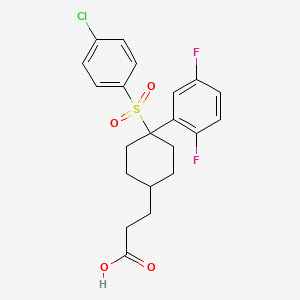

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGJIFAKUZNNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026086, DTXSID70915051 | |

| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471905-41-6, 952578-68-6 | |

| Record name | MK-0752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 0752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0752 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0752 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-0752: A Technical Guide to its Mechanism of Action in Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0752 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in a variety of malignancies, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the gamma-secretase complex and its subsequent effects on Notch signaling. This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathway and experimental workflows to support further research and development efforts.

Introduction to Notch Signaling and Gamma-Secretase

The Notch signaling pathway is a highly conserved cell-to-cell communication system that plays a pivotal role in regulating cell fate decisions, proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor (Notch1-4) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final and critical cleavage is mediated by the gamma-secretase complex, an intramembrane aspartyl protease. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of downstream target genes such as those in the HES and HEY families.

This compound: Mechanism of Action

This compound functions as a potent inhibitor of the gamma-secretase complex. By inhibiting this enzyme, this compound directly prevents the cleavage of the Notch receptor, thereby blocking the release of the NICD. This action effectively halts the downstream signaling cascade, leading to the suppression of Notch target gene expression. The inhibition of Notch signaling by this compound has been shown to induce growth arrest and apoptosis in tumor cells where the pathway is overactivated. Structural studies have revealed that this compound binds within a deep cavity of Presenilin 1 (PS1), the catalytic subunit of the gamma-secretase complex.

Figure 1. This compound Inhibition of the Notch Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Aβ40 reduction) | SH-SY5Y | 5 nM | |

| IC50 (Cell Viability) | T-cell acute lymphoblastic leukemia (T-ALL) | ~50 nM | |

| IC50 (G0/G1 arrest) | T-ALL cell lines with Notch-activating mutations | 6.2 µmol/L | |

| IC50 (Cell Viability) | SK-UT-1B (uterine leiomyosarcoma) | 128.4 µM | |

| IC50 (Cell Viability) | SK-LMS-1 (uterine leiomyosarcoma) | 427.4 µM |

Table 2: In Vivo Activity and Pharmacokinetics of this compound

| Species | Dosing | Effect | Reference |

| Rhesus Monkeys | 240 mg/kg (p.o.) | ~90% decrease in newly produced Aβ in the brain | |

| Guinea Pigs | 10-30 mg/kg (p.o.) | Dose-dependent reduction of Aβ40 in plasma, brain, and CSF (IC50 in brain = 440 nM) | |

| Humans (Phase I trial) | 1,800-4,200 mg (weekly) | Significant inhibition of Notch signaling | |

| Humans (Phase I trial) | N/A | Half-life of approximately 15 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Gamma-Secretase Activity Assay

This protocol is adapted from a commercially available kit and can be used to quantify the enzymatic activity of gamma-secretase in cell lysates.

Materials:

-

Cells of interest

-

Cell Extraction Buffer (e.g., 1X γ-Secretase Cell Extraction Buffer)

-

Reaction Buffer (e.g., 2X γ-Secretase Reaction Buffer)

-

Fluorogenic γ-secretase substrate (e.g., APP peptide with EDANS/DABCYL reporter system)

-

96-well black microplate

-

Microplate fluorimeter

Procedure:

-

Cell Lysate Preparation:

-

Collect cells by centrifugation at 250 x g for 10 minutes.

-

Lyse the cell pellet with an appropriate volume of Cell Extraction Buffer.

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a 96-well black microplate, add 50 µL of cell lysate (typically 25-200 µg of total protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the γ-secretase substrate to each well.

-

Include negative controls: wells with no cell lysate and wells with no substrate.

-

-

Incubation and Measurement:

-

Cover the plate and incubate in the dark at 37°C for 1-2 hours.

-

Read the fluorescence on a microplate reader with excitation at ~340-355 nm and emission at ~490-510 nm.

-

-

Data Analysis:

-

Express the results as the percent increase in fluorescence over the background controls.

-

Figure 2. Workflow for In Vitro Gamma-Secretase Activity Assay.

Cell-Based Notch Signaling Reporter Assay

This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of a Notch-responsive promoter to measure the activity of the Notch signaling pathway.

Materials:

-

Notch Reporter Cell Line (e.g., HEK293 with CSL-luciferase reporter)

-

Cell Culture Medium

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the Notch reporter cells into a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 90 µL of assay medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay medium.

-

Add 10 µL of the diluted this compound to the appropriate wells.

-

Include vehicle control wells (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 24 hours.

-

-

Luciferase Assay:

-

Thaw the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Rock the plate at room temperature for ~15 minutes to ensure cell lysis and signal development.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to the vehicle control to determine the percent inhibition of Notch signaling.

-

Figure 3. Workflow for Cell-Based Notch Signaling Reporter Assay.

In Vivo Tumor Growth Inhibition Assay (Xenograft Model)

This is a general protocol for assessing the anti-tumor efficacy of this compound in a mouse xenograft model. Specific parameters may need to be optimized for different cell lines and tumor types.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Tumor cells of interest

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally to the treatment group according to the desired dose and schedule (e.g., daily or weekly).

-

Administer the vehicle control to the control group.

-

-

Monitoring and Measurement:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analysis as needed (e.g., histology, biomarker analysis).

-

Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.

-

Conclusion

This compound is a well-characterized gamma-secretase inhibitor with demonstrated activity against the Notch signaling pathway. Its mechanism of action, involving the direct inhibition of NICD release, provides a clear rationale for its investigation as a therapeutic agent in Notch-dependent cancers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other gamma-secretase inhibitors. Further research to determine the specific inhibitory profile of this compound against individual Notch receptors would provide a more nuanced understanding of its biological activity.

MK-0752: A Technical Guide to a γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0752 is a potent, orally bioavailable small molecule inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the pathogenesis of Alzheimer's disease and various cancers. By targeting γ-secretase, this compound effectively modulates the cleavage of key substrates, including the Amyloid Precursor Protein (APP) and Notch receptors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study of γ-secretase inhibition and the development of related therapeutics.

Introduction to γ-Secretase and this compound

Gamma-secretase is a multi-subunit protease complex, comprising presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2)[1]. This enzyme complex performs intramembrane proteolysis of a wide range of type I transmembrane proteins, playing a crucial role in various cellular processes[1][2][3]. Two of its most well-characterized substrates are the Amyloid Precursor Protein (APP) and the Notch family of receptors.

In the context of Alzheimer's disease, sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform, which is a primary component of amyloid plaques in the brain[1][4][5][6]. Inhibition of γ-secretase is therefore a key therapeutic strategy aimed at reducing Aβ production.

The Notch signaling pathway, critical for cell fate determination, proliferation, and differentiation, is also dependent on γ-secretase cleavage for its activation[7][8][9]. Upon ligand binding, the Notch receptor undergoes proteolytic processing, culminating in γ-secretase-mediated release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to regulate gene expression[8][9]. Dysregulation of Notch signaling is implicated in several cancers, making γ-secretase inhibitors potential anti-cancer agents[7][10][11].

This compound is a potent and specific γ-secretase inhibitor that has been investigated in clinical trials for both Alzheimer's disease and various cancers[2][3][11][12][13]. It demonstrates efficacy in reducing Aβ40 production and inhibiting Notch signaling[12][13].

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of the γ-secretase complex. By binding to the complex, it prevents the intramembrane cleavage of its substrates.

Inhibition of Amyloid-β (Aβ) Production

In the amyloidogenic pathway of APP processing, β-secretase first cleaves APP to generate a C-terminal fragment (C99). γ-secretase then cleaves C99 at multiple sites to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. This compound inhibits this final cleavage step, leading to a reduction in the levels of secreted Aβ peptides.

Inhibition of Notch Signaling

The activation of Notch signaling is initiated by the binding of a ligand (e.g., Delta, Jagged) to the Notch receptor. This triggers a series of proteolytic cleavages, with the final step being the γ-secretase-mediated release of the Notch Intracellular Domain (NICD). This compound blocks this cleavage, thereby preventing the translocation of NICD to the nucleus and the subsequent activation of Notch target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay System | IC50 | Reference |

| Aβ40 Production | Human SH-SY5Y Neuroblastoma Cells | 5 nM | [12] |

| Notch Cleavage | - | 50 nM | [3][14] |

| Cell Viability (T-ALL cell lines) | T-cell acute lymphatic leukemia cells | 6.2 µM | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Adult Patients with Advanced Solid Tumors (Weekly Dosing)

| Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µM·hr) | t1/2 (hours) |

| 1800 mg | 84.2 | 3-8.4 | - | ~15 |

| 3200 mg | - | 3-8.4 | - | ~15 |

Data compiled from a Phase I clinical trial[1][10][12][15].

Table 3: Pharmacokinetic Parameters of this compound in Children with Refractory CNS Malignancies (Weekly Dosing)

| Dose | Cmax (µg/mL) (median) | Tmax (hours) (median) |

| 1000 mg/m² | 88.2 | 3.0 |

| 1400 mg/m² | 60.3 | 8.1 |

Data compiled from a Phase I clinical trial[14].

Table 4: Pharmacokinetic Parameters of this compound in Patients with T-cell Acute Lymphoblastic Leukemia/Lymphoma (Daily Dosing, Day 1)

| Dose (mg/m²) | Cmax (µM) | Tmax (hr) | AUC0–24hr (µM·hr) |

| 150 | 55 | 1 | 723 |

| 225 | 40 | 8 | 754 |

| 300 | 121 | 9 | 1592 |

Data compiled from a Phase I clinical trial[7].

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of γ-secretase inhibitors like this compound.

In Vitro γ-Secretase Activity Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of a compound on γ-secretase activity.

Materials:

-

Cells expressing γ-secretase (e.g., HEK293 cells)

-

Cell lysis buffer (e.g., containing CHAPSO)

-

γ-secretase substrate (e.g., a peptide derived from APP C99 fused to a fluorescent reporter system like EDANS/DABCYL)[16]

-

This compound or other test compounds

-

Assay buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Cell Lysate:

-

Culture and harvest cells known to express the γ-secretase complex.

-

Lyse the cells using a suitable lysis buffer to solubilize membrane proteins, including the γ-secretase complex.

-

Determine the total protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add the cell lysate to each well.

-

Add varying concentrations of this compound or the test compound to the wells. Include a vehicle control (e.g., DMSO).

-

Add the γ-secretase substrate to each well to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Plot the fluorescence intensity against the concentration of the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of γ-secretase activity.

-

Cell-Based Amyloid-β (Aβ) Production Assay

This protocol describes a cell-based assay to measure the effect of a compound on the production and secretion of Aβ peptides.

Materials:

-

Cell line that produces Aβ (e.g., SH-SY5Y, HEK293 cells stably expressing APP)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Aβ ELISA kit (for Aβ40 and/or Aβ42)

-

Cell lysis buffer for total protein quantification (e.g., RIPA buffer)

-

BCA protein assay kit

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound or the test compound. Include a vehicle control.

-

-

Conditioned Media Collection:

-

Incubate the cells for a specific period (e.g., 24-48 hours).

-

Collect the conditioned medium from each well.

-

Centrifuge the conditioned medium to remove any detached cells or debris.

-

-

Aβ Quantification (ELISA):

-

Perform an ELISA on the collected conditioned media to quantify the levels of secreted Aβ40 and/or Aβ42, following the manufacturer's instructions.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells remaining in the plate with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the total protein concentration in each well using a BCA assay to normalize the Aβ levels.

-

-

Data Analysis:

-

Normalize the Aβ concentrations to the total protein content for each well.

-

Plot the normalized Aβ levels against the concentration of the inhibitor.

-

Determine the IC50 value for the inhibition of Aβ production.

-

Notch Signaling Assay (Western Blot for NICD)

This protocol describes how to assess the inhibition of Notch signaling by measuring the levels of the Notch Intracellular Domain (NICD) using Western blotting.

Materials:

-

Cells with active Notch signaling (e.g., T-ALL cell lines, or cells co-cultured with cells expressing a Notch ligand)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved Notch1 (NICD)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Treatment and Lysis:

-

Treat the cells with varying concentrations of this compound or the test compound for a specified time.

-

Harvest and lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the cell lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against NICD overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities for NICD and the loading control.

-

Normalize the NICD signal to the loading control and compare the levels across different treatment conditions to assess the inhibitory effect of the compound.

-

Conclusion

This compound is a well-characterized γ-secretase inhibitor with demonstrated activity against both Aβ production and Notch signaling. The quantitative data from preclinical and clinical studies provide a solid foundation for understanding its potency and pharmacokinetic profile. The experimental protocols outlined in this guide offer standardized methods for the evaluation of this compound and other γ-secretase inhibitors. This comprehensive technical guide serves as a valuable resource for researchers in the fields of Alzheimer's disease and oncology, facilitating further investigation into the therapeutic potential of targeting γ-secretase.

References

- 1. ascopubs.org [ascopubs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. ascopubs.org [ascopubs.org]

- 11. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. resources.rndsystems.com [resources.rndsystems.com]

The Therapeutic Potential of MK-0752 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0752 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway.[1][2][3][4] Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, playing a crucial role in tumor cell proliferation, survival, and the maintenance of cancer stem cells (CSCs).[5][6] By targeting the gamma-secretase complex, this compound prevents the cleavage and subsequent activation of Notch receptors, leading to the downregulation of downstream target genes.[3][7] This mechanism of action has demonstrated therapeutic potential in both preclinical models and early-phase clinical trials across a range of solid tumors, including breast cancer, pancreatic cancer, and glioblastoma. This technical guide provides an in-depth review of the mechanism of action, preclinical efficacy, clinical pharmacology, and therapeutic potential of this compound in oncology.

Mechanism of Action: Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cellular communication system that regulates cell fate decisions, proliferation, and apoptosis.[8] In the canonical pathway, the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the Notch intracellular domain (NICD).[6] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins, leading to the expression of target genes such as HES1 and MYC.[4][6]

This compound acts as a non-competitive inhibitor of the gamma-secretase enzyme complex, preventing the release of the NICD.[8] This blockade of Notch signaling can induce growth arrest and apoptosis in tumor cells where this pathway is overactivated.[5]

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, primarily through its effects on cancer stem cells (CSCs).

-

Breast Cancer: In human breast tumorgraft models, treatment with a gamma-secretase inhibitor, including this compound, reduced the population of breast CSCs (BCSCs) characterized by CD44+/CD24- and ALDH+ markers.[3][7] Furthermore, gamma-secretase inhibition enhanced the efficacy of docetaxel chemotherapy in these preclinical models.[3][7] In Notch3-expressing breast cancer cells, this compound, while suppressing tumor growth, was observed to potentially increase the CSC population through the induction of IL-6, an effect that could be reversed by co-administration of an IL-6R antibody.[6][9]

-

Pancreatic Cancer: In preclinical models of pancreatic cancer, gamma-secretase inhibitors have shown efficacy, particularly in combination with gemcitabine.[10][11] Treatment with this compound or another GSI, RO4929097, with or without gemcitabine, led to a decrease in CSCs, inhibition of tumorsphere formation, and blocked tumor growth in mouse models.[9] The combination of a GSI with gemcitabine resulted in a higher percentage of apoptosis compared to either agent alone.[9]

-

Glioblastoma: In glioblastoma, treatment with this compound decreased the proliferation and self-renewal capacity of glioblastoma stem cells (GSCs), as evidenced by a reduction in the formation of secondary neurospheres.[9] This was associated with the differentiation of GSCs into less proliferative progenitor cells.[9]

Clinical Pharmacology and Pharmacokinetics

Phase I clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors.[1][2][4]

Dosing and Administration

This compound has been administered orally in various schedules, including continuous once-daily dosing, intermittent dosing (3 of 7 days), and once-weekly dosing.[1][2][4] The once-weekly schedule was found to be generally well-tolerated and has been the preferred schedule for further development.[1][2][4] In a Phase I study, doses ranged from 600 mg to 4,200 mg once weekly.[1][2] The recommended Phase II dose (RP2D) of this compound as a single agent was determined to be 1800 mg weekly, and this dose was also found to be safe in combination with gemcitabine.[10][11]

Pharmacokinetics

Following oral administration, this compound is absorbed slowly, with time to peak plasma concentration ranging from 3 to 8.4 hours.[4] The drug exhibits a half-life of approximately 15 hours.[1][2][4] Pharmacokinetic analyses have shown that exposure (as measured by AUC and Cmax) increases in a less than dose-proportional manner.[1][2][4] Notably, no significant increase in drug exposure was observed for doses beyond 1800 mg.[10][11]

| Parameter | Value | Reference |

| Half-life (t½) | ~15 hours | [1][2][4] |

| Time to Peak Concentration (Tmax) | 3 - 8.4 hours | [4] |

| Exposure Increase | Less than dose-proportional | [1][2][4] |

| Recommended Phase II Dose (weekly) | 1800 mg | [10][11] |

| Half Maximal Inhibitory Concentration (IC50) | ~50 nmol/L | [4] |

Table 1: Summary of Pharmacokinetic Parameters for this compound

Clinical Efficacy and Safety

Efficacy in Clinical Trials

The clinical activity of this compound has been evaluated in Phase I studies, both as a single agent and in combination with chemotherapy.

-

Advanced Solid Tumors (Single Agent): In a Phase I study involving 103 patients with advanced solid tumors, clinical benefit was observed, particularly in patients with high-grade gliomas. One patient achieved an objective complete response, and ten other glioma patients had stable disease for longer than four months.[1][2] Significant inhibition of the Notch signaling pathway, confirming target engagement, was observed at weekly doses of 1,800 mg to 4,200 mg.[1][2]

-

Pancreatic Cancer (in Combination with Gemcitabine): A Phase I trial evaluated this compound in combination with gemcitabine in 44 patients with pancreatic ductal adenocarcinoma.[10][11] In the 19 patients evaluable for tumor response, 13 achieved stable disease, and one patient had a confirmed partial response.[10][11]

-

Breast Cancer (in Combination with Docetaxel): A clinical trial in 30 patients with advanced breast cancer assessed escalating doses of this compound with docetaxel.[3][7] The combination was found to be feasible with manageable toxicity.[3][7] Serial tumor biopsies from patients showed a decrease in BCSC markers (CD44+/CD24− and ALDH+) and a reduction in mammosphere-forming efficiency, providing clinical evidence for the preclinical observations.[3][7]

| Trial Population | N | Treatment | Key Efficacy Results | Reference |

| Advanced Solid Tumors | 103 | This compound monotherapy | 1 complete response (glioma), 10 stable disease > 4 months (glioma) | [1][2] |

| Pancreatic Ductal Adenocarcinoma | 44 (19 evaluable) | This compound + Gemcitabine | 1 partial response, 13 stable disease | [10][11] |

| Advanced Breast Cancer | 30 | This compound + Docetaxel | Decrease in BCSC markers in tumor biopsies | [3][7] |

Table 2: Summary of Clinical Efficacy of this compound

Safety and Tolerability

The toxicity profile of this compound has been shown to be schedule-dependent.[1][2][4] The most commonly reported drug-related adverse events are generally gastrointestinal in nature and include diarrhea, nausea, vomiting, and fatigue.[1][2][4][8] With a weekly dosing schedule, these toxicities were generally manageable.[1][2]

Experimental Protocols

Preclinical Evaluation of this compound in Breast Tumorgrafts

This protocol provides a generalized workflow for assessing the efficacy of this compound in combination with docetaxel in patient-derived xenograft (PDX) models of breast cancer, based on published studies.[3][7]

Phase I Clinical Trial Design

The following represents a typical workflow for a Phase I dose-escalation study of this compound in combination with a standard-of-care chemotherapy agent, based on published trial designs.[10][11]

References

- 1. Phase I Pharmacologic and Pharmacodynamic Study of the Gamma Secretase (Notch) Inhibitor this compound in Adult Patients With Advanced Solid Tumors [cancer.fr]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ascopubs.org [ascopubs.org]

- 5. Facebook [cancer.gov]

- 6. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Notch signalling pathway of cancer stem cells - Venkatesh - Stem Cell Investigation [sci.amegroups.org]

- 9. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy [mdpi.com]

- 10. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MK-0752 for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gamma-secretase inhibitor MK-0752, with a specific focus on its investigation for Alzheimer's disease (AD). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of the core biological pathways and experimental workflows.

Introduction to this compound and its Rationale in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3] The amyloid hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, are central to the pathogenesis of AD.[2][4] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[5][6]

This compound is a potent, orally bioavailable small molecule that functions as a gamma-secretase inhibitor (GSI).[7][8] By inhibiting the γ-secretase complex, this compound blocks the final step in Aβ production, thereby reducing the levels of Aβ peptides.[9][10] Initially developed for the treatment of Alzheimer's disease, its mechanism of action also led to its investigation in oncology, due to the role of γ-secretase in Notch signaling.[5][6][7]

Mechanism of Action: Targeting Gamma-Secretase

Gamma-secretase is an intramembrane protease complex responsible for the cleavage of multiple type I transmembrane proteins, including APP and the Notch receptor.[9][11] this compound non-selectively inhibits the proteolytic activity of this complex.[5]

Inhibition of Amyloid-Beta (Aβ) Production

The primary therapeutic rationale for this compound in Alzheimer's disease is its ability to lower Aβ levels. In the amyloidogenic pathway, β-secretase first cleaves APP to generate a C-terminal fragment (C99). Gamma-secretase then cleaves C99 at various positions to produce Aβ peptides of different lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[5] this compound blocks this latter cleavage step, leading to a decrease in the production of all Aβ isoforms.

Inhibition of Notch Signaling and Associated Toxicities

A significant challenge with non-selective GSIs like this compound is the simultaneous inhibition of Notch signaling.[4][9] The Notch pathway is crucial for cell-fate decisions, and its disruption can lead to various side effects.[12][13][14][15] Cleavage of the Notch receptor by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.[7] Inhibition of this process by this compound has been associated with gastrointestinal toxicity, fatigue, and other adverse events observed in clinical trials.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro and Preclinical Efficacy of this compound

| Parameter | Value | Species/Model | Source |

| IC50 (γ-secretase) | 50 nmol/L | In vitro | [7] |

| IC50 (Notch cleavage) | 55 nM | In vitro | [5] |

| IC50 (T-ALL cell lines) | 6.2 µmol/L | In vitro | [7] |

| Aβ Reduction (Plasma) | 50% | Animal models | [7] |

| Brain Concentration for 50% Plasma Aβ Reduction | 154 nmol/L | Animal models | [7] |

| Plasma Concentration for 50% Plasma Aβ Reduction | 594 nmol/L | Animal models | [7] |

Table 2: Pharmacokinetics of this compound in Humans

| Parameter | Value | Population | Source |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | Healthy young men | [5] |

| Half-life (t1/2) | ~20 hours | Healthy young men | [5] |

| CNS Penetration | Good | Humans | [6] |

| Apparent Oral Clearance | 0.444 L/h/m² | Children with CNS malignancies | [7] |

| Apparent Volume of Distribution | 7.36 L/m² | Children with CNS malignancies | [7] |

Table 3: Pharmacodynamics of this compound in Human Clinical Trials

| Dose | Effect on CSF Aβ40 | Duration of Effect | Population | Source |

| 500 mg (single oral dose) | -35% (peak inhibition) | 12 hours | Healthy young men | [5] |

| 1000 mg (single oral dose) | Sustained inhibition | 24 hours | Healthy young men | [5] |

Table 4: Safety and Tolerability of this compound in Clinical Trials

| Population | Dose | Key Adverse Events | Source |

| Healthy young men | 110 - 1000 mg (single dose) | Generally well tolerated | [5] |

| Pediatric and adult patients with leukemia | N/A | Gastrointestinal toxicity, fatigue | [5][6] |

| Children with refractory CNS malignancies | 260 mg/m²/dose (once daily, 3 days on/4 days off) | Fatigue, lymphopenia, neutropenia, anemia | [7][8] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate this compound.

In Vitro Gamma-Secretase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of γ-secretase.

Protocol:

-

Enzyme Source Preparation: Isolate cell membranes containing the γ-secretase complex from a suitable cell line (e.g., HEK293 cells overexpressing APP).[16]

-

Substrate: Utilize a recombinant APP C-terminal fragment (e.g., C99 or a fluorogenic substrate) as the substrate for the enzyme.[16][17]

-

Incubation: Incubate the membrane preparation with the substrate in a suitable buffer (e.g., containing CHAPSO for solubilization) at 37°C.[16][17]

-

Inhibitor Addition: Perform parallel incubations in the presence of varying concentrations of this compound.

-

Detection of Aβ Production: Quantify the amount of Aβ produced using an Aβ-specific ELISA (Enzyme-Linked Immunosorbent Assay).[18]

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for Aβ and Notch Inhibition

This assay assesses the effect of this compound on Aβ production and Notch signaling in a cellular context.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., SNC-204B8, a stable cell line for dual-assay) that expresses both APP and a Notch reporter system.[18]

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period.

-

Aβ Quantification: Collect the conditioned media and measure the concentration of secreted Aβ (e.g., Aβ40 and Aβ42) using ELISA.[18]

-

Notch Signaling Assessment: Lyse the cells and measure the activity of the Notch reporter (e.g., luciferase assay) or quantify the levels of Notch signaling downstream targets like HES1 via qPCR or Western blot.[19]

-

Data Analysis: Determine the dose-response curves for both Aβ inhibition and Notch signaling inhibition to evaluate the compound's selectivity.

In Vivo Efficacy Studies in Transgenic Mouse Models

These studies evaluate the ability of this compound to reduce brain Aβ levels in animal models of Alzheimer's disease.

Protocol:

-

Animal Model: Use a transgenic mouse model of AD that develops Aβ pathology (e.g., PDAPP or Tg2576 mice).[18]

-

Drug Administration: Administer this compound to the mice orally at various doses and for a specified duration (acute or chronic).

-

Sample Collection: At the end of the treatment period, collect brain tissue and plasma samples.

-

Aβ Quantification: Homogenize the brain tissue and measure the levels of soluble and insoluble Aβ using ELISA.[20]

-

Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and brain to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[20]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound research.

Caption: Amyloid Precursor Protein (APP) processing pathway and inhibition by this compound.

Caption: Notch signaling pathway and its inhibition by this compound.

Caption: General experimental workflow for the development of a γ-secretase inhibitor like this compound.

Conclusion

This compound is a well-characterized gamma-secretase inhibitor that has been extensively studied for its potential as an Alzheimer's disease therapeutic. While it effectively reduces Aβ production, its non-selective inhibition of Notch signaling presents significant safety challenges that have hindered its clinical development for AD.[9][11] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of Alzheimer's drug discovery and development, highlighting the critical balance between efficacy and on-target toxicity for this class of compounds. Future research in this area may focus on developing more selective gamma-secretase modulators that can reduce amyloidogenic Aβ production without impacting Notch signaling.[2][3][9]

References

- 1. fastercapital.com [fastercapital.com]

- 2. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 4. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Role of Notch signaling in neurovascular aging and Alzheimer’s disease [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. Role of Notch Signaling in Neurovascular Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

The Role of MK-0752 in Cell Fate Determination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0752, a potent and orally bioavailable small molecule inhibitor of gamma-secretase, has emerged as a significant tool in the investigation of cell fate determination. By targeting the gamma-secretase enzymatic complex, this compound effectively modulates the Notch signaling pathway, a highly conserved signaling cascade critical for regulating cellular differentiation, proliferation, and apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its impact on cell fate decisions, particularly in the context of cancer and cancer stem cells (CSCs), and detailed protocols for key experimental assays. Quantitative data from preclinical and clinical studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in cellular biology and its potential as a therapeutic agent.

Introduction to this compound and Cell Fate Determination

Cell fate determination is the process by which a cell commits to a specific developmental path, leading to a particular cell type. This intricate process is governed by a network of signaling pathways, among which the Notch signaling pathway plays a pivotal role. The Notch pathway is a juxtacrine signaling system that influences a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the Notch pathway is implicated in a variety of developmental disorders and cancers.

This compound is a synthetic small molecule that acts as a potent inhibitor of gamma-secretase, a multi-protein complex essential for the final proteolytic cleavage and activation of the Notch receptor.[3][4] By inhibiting this crucial step, this compound effectively blocks the entire downstream signaling cascade, making it a valuable pharmacological tool for studying Notch-dependent cellular processes and a potential therapeutic agent for diseases driven by aberrant Notch signaling.[2]

Mechanism of Action: Inhibition of Notch Signaling

The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the gamma-secretase complex, releases the Notch Intracellular Domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), to activate the transcription of target genes, such as those in the Hes and Hey families. These target genes, in turn, regulate the expression of other genes that control cell fate.

This compound's primary mechanism of action is the direct inhibition of the gamma-secretase enzyme.[4] By preventing the S3 cleavage of the Notch receptor, this compound blocks the release of NICD.[2][3] This abrogation of NICD production leads to a downstream suppression of Notch target gene expression, thereby inhibiting the pathway and influencing cell fate decisions.

References

The Discovery and Development of MK-0752: A Gamma-Secretase Inhibitor Targeting the Notch Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0752 is a potent, orally bioavailable, small-molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway.[1][2] Initially investigated for the treatment of Alzheimer's disease due to gamma-secretase's role in processing the amyloid precursor protein, the development of this compound has primarily shifted towards oncology.[3] Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, pancreatic cancer, and central nervous system (CNS) malignancies, making it a compelling therapeutic target.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of the gamma-secretase complex, a multi-subunit protease.[6] In the Notch signaling cascade, the binding of a ligand (e.g., Jagged or Delta-like) to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD).[5][7] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and activates the transcription of downstream target genes, such as those from the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.[2][3] These target genes are crucial regulators of cell proliferation, differentiation, and survival.[4] By blocking the gamma-secretase-mediated cleavage of the Notch receptor, this compound prevents the release of NICD and its subsequent nuclear translocation, thereby inhibiting the downstream signaling cascade.[2][8] This inhibition can lead to cell cycle arrest, decreased cell viability, and apoptosis in cancer cells that are dependent on Notch signaling.[9][10]

Signaling Pathway Diagram

Caption: Inhibition of the Notch signaling pathway by this compound.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent inhibitory activity against gamma-secretase in various cell-based assays. In human SH-SY5Y neuroblastoma cells, this compound reduced the production of amyloid-beta 40 (Aβ40), another substrate of gamma-secretase, with an IC50 of 5 nM.[8] In T-ALL cell lines harboring Notch-activating mutations, this compound induced G0/G1 cell cycle arrest with an IC50 of approximately 6.2 µM.[3] Furthermore, studies in head and neck squamous cell carcinoma (HNSCC) cell lines showed that this compound has cytotoxic and antimigratory effects, with particularly strong pro-apoptotic effects observed in HPV-positive cells.[10]

In Vivo Studies

Preclinical in vivo studies have provided evidence for the anti-tumor activity of this compound. In rhesus monkeys, a 240 mg/kg dose of this compound resulted in a 90% decrease in the generation of newly produced Aβ in the brain.[8] In guinea pigs, oral administration of this compound at doses of 10-30 mg/kg led to a dose-dependent reduction of Aβ40 in the plasma, brain, and cerebrospinal fluid (CSF), with a brain IC50 of 440 nM.[8] In oncology models, the preclinical analog of this compound, MRK-003, has been shown to attenuate pancreatic cancer growth.[5] Combination studies in breast cancer tumorgraft models have demonstrated that gamma-secretase inhibitors can reduce the breast cancer stem cell population and enhance the efficacy of docetaxel.[11]

Clinical Development

This compound has been evaluated in several Phase I and Phase II clinical trials across a range of solid and hematological malignancies.

Phase I Studies in Solid Tumors

A Phase I study in adult patients with advanced solid tumors explored different dosing schedules of this compound: continuous once-daily, intermittent (3 of 7 days), and once-weekly.[1] The most common drug-related toxicities included diarrhea, nausea, vomiting, and fatigue.[12] The maximum tolerated dose (MTD) was found to be schedule-dependent.[1] The once-weekly dosing schedule was generally well-tolerated and demonstrated significant inhibition of the Notch signaling pathway, as measured by a gene signature in hair follicles, at doses between 1,800 mg and 4,200 mg.[1][12] Pharmacokinetic analysis revealed that this compound has a half-life of approximately 15 hours.[1]

A Phase I trial in children with refractory CNS malignancies established a recommended Phase II dose of 260 mg/m²/dose once daily for 3 consecutive days every 7 days.[3] Another pediatric study investigating a once-weekly schedule found the 1,400 mg/m² dose to be biologically effective and well-tolerated.[13]

Combination Therapy Trials

Given the cytostatic nature of Notch inhibition, this compound has been investigated in combination with cytotoxic chemotherapies. A Phase I trial in patients with advanced breast cancer evaluated this compound in combination with docetaxel, demonstrating the feasibility of the combination with manageable toxicity.[6][11] Another Phase I study in patients with pancreatic ductal adenocarcinoma combined this compound with gemcitabine. The recommended Phase II dose for the combination was established as 1800 mg of this compound once weekly with 1000 mg/m² of gemcitabine on days 1, 8, and 15 of a 28-day cycle.[14]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | System | Value | Reference |

| IC50 (Aβ40 reduction) | Human SH-SY5Y cells | 5 nM | [8] |

| IC50 (G0/G1 arrest) | T-ALL cell lines | 6.2 µM | [3] |

| IC50 (Aβ40 reduction) | Guinea pig brain | 440 nM | [8] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Dosing Schedule | Value | Reference |

| Half-life (t1/2) | Multiple schedules | ~15 hours | [1] |

| Time to peak concentration (Tmax) | Oral administration | 3 to 8.4 hours | [15] |

| Apparent oral clearance | Pediatric, 3 days on/4 days off | 0.444 L/h/m² | [3] |

| Apparent volume of distribution | Pediatric, 3 days on/4 days off | 7.36 L/m² | [3] |

Table 3: Phase I Clinical Trial Dosing and MTD

| Population | Dosing Schedule | Dose Range | MTD/Recommended Phase II Dose | Reference |

| Adult Solid Tumors | Continuous once-daily | 450 and 600 mg | - | [1] |

| Adult Solid Tumors | Intermittent (3 of 7 days) | 450 and 600 mg | - | [1] |

| Adult Solid Tumors | Once-weekly | 600 to 4,200 mg | 3,200 mg | [1][14] |

| Pediatric CNS Malignancies | Intermittent (3 of 7 days) | 200 and 260 mg/m² | 260 mg/m² | [3] |

| Pediatric CNS Malignancies | Once-weekly | 1,000 and 1,400 mg/m² | Not determined | [13] |

| T-ALL and other leukemias | Once-daily | 150, 225, and 300 mg/m² | Not established (DLT at 300 mg/m²) | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Seeding: Cancer cell lines (e.g., FaDu, Cal27, SCC154) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.[10]

-

Drug Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) and then diluted in cell culture medium to achieve a range of final concentrations (e.g., 2.5–60 µM).[10] Cells are exposed to the various concentrations of this compound, with a vehicle control (e.g., 0.1% DMSO) included.[10]

-

Incubation: The treated cells are incubated for a specified period, typically 72 hours.[10]

-

Viability Assessment: Cell viability is assessed using a resazurin-based assay. The medium is replaced with a resazurin solution (e.g., 56 µM), and the plates are incubated for 90 minutes to 3 hours.[10] Absorbance is measured using a plate reader to determine the extent of cell death.[10] The half-maximal inhibitory concentration (IC50) is then calculated.[10]

Phase I Clinical Trial Design and Conduct

-

Patient Population: Patients with advanced, refractory solid tumors or specific hematological malignancies for whom standard therapies have failed are enrolled.[1][3]

-

Study Design: A dose-escalation study design is typically employed, such as a 3+3 design or a modified continual reassessment method, to determine the MTD and dose-limiting toxicities (DLTs).[3][15] Different dosing schedules (e.g., daily, intermittent, weekly) may be evaluated in separate cohorts.[1]

-

Drug Administration: this compound is administered orally as capsules.[3]

-

Toxicity Monitoring: Patients are monitored for adverse events, which are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[15] DLTs are defined based on the severity and duration of specific adverse events occurring during the first cycle of treatment.

-

Pharmacokinetic Analysis: Blood samples are collected at predefined time points before and after drug administration to determine the plasma concentrations of this compound using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][14] Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.[14]

-

Pharmacodynamic Analysis: To confirm target engagement, biological samples such as hair follicles or peripheral blood mononuclear cells are collected to assess the modulation of the Notch signaling pathway, for instance, by analyzing the expression of a gene signature of Notch inhibition.[1][3]

-

Tumor Response: Tumor response is assessed at baseline and at regular intervals during the study using imaging techniques and evaluated according to established criteria like the Response Evaluation Criteria in Solid Tumors (RECIST).[13]

Experimental Workflow Diagram

Caption: A representative workflow for a Phase I clinical trial of this compound.

Conclusion

This compound is a well-characterized gamma-secretase inhibitor that has demonstrated target engagement and clinical activity in a variety of preclinical and clinical settings. Its development has provided valuable insights into the therapeutic potential of targeting the Notch signaling pathway in oncology. While single-agent efficacy has been modest, the tolerability of this compound, particularly with a weekly dosing schedule, supports its further investigation in combination with other anti-cancer agents.[1][16] Ongoing and future research will continue to define the optimal clinical application of this compound and other gamma-secretase inhibitors in the treatment of cancer.

References

- 1. ascopubs.org [ascopubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. ascopubs.org [ascopubs.org]

- 10. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. mdpi.com [mdpi.com]

Preclinical Profile of MK-0752: A Gamma-Secretase Inhibitor for Solid Tumor Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-0752 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in the pathogenesis of a variety of solid tumors, making it a compelling target for therapeutic intervention.[2][3] this compound has been investigated in numerous preclinical studies across a range of solid tumor types, demonstrating its potential as an anti-cancer agent, both as a monotherapy and in combination with other treatments. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: Inhibition of the Notch Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting gamma-secretase, a multi-protein complex responsible for the intramembranous cleavage of several transmembrane proteins, including the Notch receptors.[4] This cleavage event is a critical step in the activation of the canonical Notch signaling pathway.

Upon binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor, a series of proteolytic cleavages occur. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators of the Mastermind-like (MAML) family. This complex activates the transcription of downstream target genes, including those in the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families.[5][6] These target genes regulate crucial cellular processes such as proliferation, differentiation, and apoptosis.

By inhibiting gamma-secretase, this compound prevents the release of the NICD, thereby blocking the downstream signaling cascade.[6] This leads to the downregulation of Notch target genes like HES1, HEY1, and c-Myc, ultimately resulting in cell cycle arrest, reduced proliferation, and induction of apoptosis in cancer cells with aberrant Notch signaling.[6]

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in various solid tumor cell lines, demonstrating its cytostatic and cytotoxic effects.

Table 1: In Vitro Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Leukemia | Cell Viability | IC50 | 6.2 µM | [7] |

| SK-UT-1B | Uterine Leiomyosarcoma | Cell Viability | IC50 | 128.4 µM | [8] |

| SK-LMS-1 | Uterine Leiomyosarcoma | Cell Viability | IC50 | 427.4 µM | [8] |

| FaDu | Head and Neck Squamous Cell Carcinoma (HPV-negative) | Cytotoxicity, Migration, Clonogenic | Inhibition | Demonstrated antineoplastic effects | [9] |

| Cal27 | Head and Neck Squamous Cell Carcinoma (HPV-negative) | Cytotoxicity, Migration, Clonogenic | Inhibition | Demonstrated antineoplastic effects | [9] |

| SCC154 | Head and Neck Squamous Cell Carcinoma (HPV-positive) | Cytotoxicity, Migration, Clonogenic, Apoptosis | Inhibition, Induction | Demonstrated antineoplastic effects, induced apoptosis | [9] |

Experimental Protocols: In Vitro Assays

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for 72 hours.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence or absorbance to determine cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

-

Cell Seeding and Treatment: Seed cells in 96-well plates and treat with this compound at the desired concentration for 48-72 hours.

-

Reagent Addition: Add Caspase-Glo 3/7 reagent to each well and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence, which is proportional to caspase-3/7 activity.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound in various solid tumors.

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

| Cancer Type | Animal Model | Treatment | Key Findings | Citation |

| Pancreatic Cancer | Patient-derived xenografts | MRK-003 (preclinical analog of this compound) 150 mg/kg p.o. once weekly, alone or with gemcitabine | Significant reduction in tumor growth in 4 out of 9 xenografts in the combination therapy group compared to gemcitabine alone. | [10] |

| Breast Cancer | Human breast tumorgrafts (MC1 and BCM-2147) | GSI (unspecified, but in studies of this compound) | Reduced breast cancer stem cells and enhanced the efficacy of docetaxel. | [4] |

Experimental Protocols: In Vivo Xenograft Study

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used to prevent rejection of human tumor cells.

-

Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups. This compound is typically administered orally via gavage at a specified dose and schedule.

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for biomarkers, can also be performed.

Pharmacokinetics

Preclinical pharmacokinetic studies in rodents provide essential information on the absorption, distribution, metabolism, and excretion of this compound. While detailed preclinical pharmacokinetic data is limited in the public domain, clinical studies in humans provide some insights into its profile.

Table 3: Pharmacokinetic Parameters of this compound (from Clinical Studies)

| Parameter | Value | Species | Citation |

| Time to Peak Concentration (Tmax) | 3 to 8.4 hours | Human | [11][12] |

| Half-life (t1/2) | Approximately 15 hours | Human | [12][13] |

| Absorption | Slow | Human | [11] |

| Exposure (AUC and Cmax) | Increases in a less than dose-proportional manner | Human | [12] |

Experimental Protocols: Pharmacokinetic Studies in Rodents

-

Animal Dosing: Administer this compound to rats or mice via intravenous (IV) and oral (PO) routes at a specified dose.

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2). Bioavailability (F%) is calculated by comparing the AUC from oral and IV administration.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for solid tumors with aberrant Notch signaling. Its mechanism of action is well-defined, and it has demonstrated both in vitro and in vivo anti-tumor activity. Further preclinical investigations to identify predictive biomarkers of response and to optimize combination therapies will be crucial for its successful clinical translation. This technical guide provides a foundational understanding of the preclinical profile of this compound to aid researchers and drug development professionals in their ongoing efforts to combat cancer.

References

- 1. Facebook [cancer.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Targeting Notch signalling pathway of cancer stem cells - Venkatesh - Stem Cell Investigation [sci.amegroups.org]

- 4. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I Pharmacologic and Pharmacodynamic Study of the Gamma Secretase (Notch) Inhibitor this compound in Adult Patients With Advanced Solid Tumors [cancer.fr]

The Gamma-Secretase Inhibitor MK-0752: A Technical Overview of its Impact on T-cell Acute Lymphoblastic Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy frequently driven by activating mutations in the NOTCH1 signaling pathway. This dependency on NOTCH1 has positioned gamma-secretase, a key enzyme in the NOTCH1 activation cascade, as a prime therapeutic target. MK-0752, a potent, orally bioavailable gamma-secretase inhibitor (GSI), has been investigated as a targeted therapy for T-ALL. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical findings in T-ALL. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and experimental workflows are included to support further research and development in this area.

Introduction to T-cell Acute Lymphoblastic Leukemia and the Role of NOTCH1

T-cell acute lymphoblastic leukemia is a cancer of the T-lymphocytes, characterized by the rapid proliferation of immature T-cells. A significant portion of T-ALL cases, estimated at over 50%, harbor activating mutations in the NOTCH1 gene.[1][2] The NOTCH1 signaling pathway is crucial for normal T-cell development, but its constitutive activation in T-ALL leads to uncontrolled cell growth, proliferation, and survival. This reliance of T-ALL cells on aberrant NOTCH1 signaling provides a clear rationale for targeted therapeutic intervention.

This compound: A Gamma-Secretase Inhibitor

This compound is a small molecule inhibitor of gamma-secretase, a multi-protein complex that plays a critical role in the final step of NOTCH1 receptor activation.[1][3] By inhibiting gamma-secretase, this compound prevents the cleavage and release of the active Notch intracellular domain (NICD), thereby blocking the downstream signaling cascade that promotes leukemogenesis.[1][3]

Mechanism of Action: Inhibition of the NOTCH1 Signaling Pathway

The canonical NOTCH1 signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the NOTCH1 receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This transcriptional activation complex then upregulates the expression of target genes, including key regulators of cell proliferation and survival such as HES1 and c-MYC.

This compound directly inhibits the catalytic activity of the gamma-secretase complex. This prevents the release of NICD, leading to the downregulation of NOTCH1 target genes and subsequent cell cycle arrest and apoptosis in NOTCH1-dependent T-ALL cells.[4][5]

Preclinical Data

In Vitro Efficacy